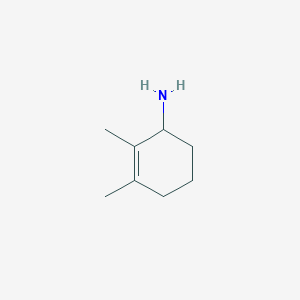
2,3-Dimethylcyclohex-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylcyclohex-2-en-1-amine is an organic compound with the molecular formula C8H15N It is a derivative of cyclohexene, featuring two methyl groups at the 2nd and 3rd positions and an amine group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohex-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of 2,3-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Aplicaciones Científicas De Investigación
2,3-Dimethylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylcyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylcyclohexan-1-amine: A saturated analog with similar structural features but lacking the double bond.
2,3-Dimethylcyclohex-2-en-1-ol: An alcohol derivative with a hydroxyl group instead of an amine group.
2,3-Dimethylcyclohex-2-en-1-one: A ketone derivative with a carbonyl group instead of an amine group.
Uniqueness
2,3-Dimethylcyclohex-2-en-1-amine is unique due to its specific combination of structural features, including the presence of both methyl groups and an amine group on a cyclohexene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2,3-dimethylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c1-6-4-3-5-8(9)7(6)2/h8H,3-5,9H2,1-2H3 |
Clave InChI |
RZTQSJOBCGCLHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















